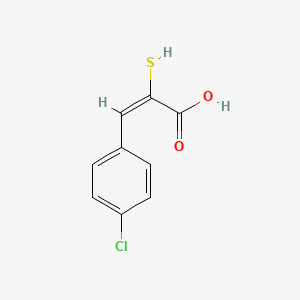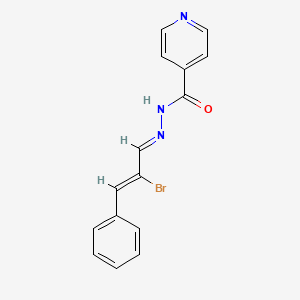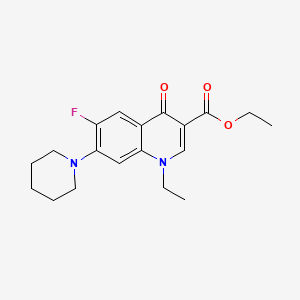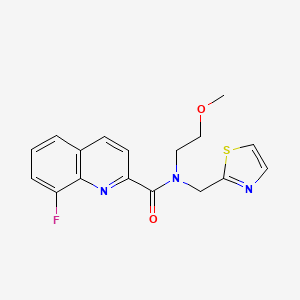
3-(4-chlorophenyl)-2-mercaptoacrylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-aryl-2-mercaptoacrylic acid derivatives, including 3-(4-chlorophenyl)-2-mercaptoacrylic acid, has been explored in various studies. For instance, Zhou et al. (2007) describe a method involving the hydrolysis of 5-(benzylidene)rhodanines under microwave irradiation, yielding high yields and requiring short reaction times (Zhou, Zhu, Zhu, & Zhu, 2007). Additionally, the synthesis and reactions of related compounds, like 2-acylamino-3,3-bis(substituted mercapto)acrylonitriles, provide a foundation for understanding the chemical pathways leading to 3-(4-chlorophenyl)-2-mercaptoacrylic acid (Matsumura, Miyashita, Shimadzu, & Hashimoto, 1976).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-chlorophenyl)-2-mercaptoacrylic acid has been analyzed in various studies. For example, the crystal structure of (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid revealed interesting aspects of its molecular conformation and hydrogen-bond motifs, which can provide insights into the structural characteristics of 3-(4-chlorophenyl)-2-mercaptoacrylic acid (Rajnikant, Gupta, Kapoor, Kumar, & Dhar, 2012).
Chemical Reactions and Properties
Studies have explored various chemical reactions involving mercaptoacrylic acid derivatives. For instance, Ivanov et al. (2016) investigated the reaction of dichloroacrylonitrile with mercaptoacetic acid ethyl ester, which can shed light on the reactivity of 3-(4-chlorophenyl)-2-mercaptoacrylic acid (Ivanov, Shablykin, & Brovarets, 2016).
Physical Properties Analysis
Research specific to the physical properties of 3-(4-chlorophenyl)-2-mercaptoacrylic acid is limited. However, studies on similar compounds provide a basis for understanding its physical characteristics. The investigation of the properties of related thiazolidin derivatives by Geffken (1987) offers a comparative perspective for analyzing the physical properties of 3-(4-chlorophenyl)-2-mercaptoacrylic acid (Geffken, 1987).
Chemical Properties Analysis
The chemical properties of 3-(4-chlorophenyl)-2-mercaptoacrylic acid can be inferred from studies on similar compounds. For example, the synthesis and properties of 3-alkoxy(hydroxy)thiazolidin-2,4-diones by Geffken (1987) provide insights into the reactivity and stability of mercaptoacrylic acid derivatives (Geffken, 1987).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis under Microwave Irradiation : The hydrolysis of 5-(benzylidene)rhodanines in alkaline solution under microwave irradiation yields 3-aryl-2-mercaptoacrylic acid derivatives, offering advantages like high yields, short reaction time, environmental benignity, low energy consumption, and easy work-up (Zhou, Zhu, Zhu, & Zhu, 2007).
Structural Basis of Inhibition in Human Calpain : A study exploring the inhibition of calpain-I, a protease involved in the extravasation of neutrophils, by mercaptoacrylic acid derivatives, revealed that (Z)-3-(4-chlorophenyl)-2-mercaptoacrylic acid binds in a hydrophobic pocket, which is crucial for its inhibitory activity. This provides insights into drug design against conditions like rheumatoid arthritis, cancer, and Alzheimer's disease (Adams et al., 2014).
Synthesis of Antimicrobial Agents : In the context of antimicrobial research, derivatives of 3-(4-chlorophenyl)-2-mercaptoacrylic acid have been synthesized and demonstrated moderate activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Applications in Biochemistry and Pharmacology
Inhibition of Neutrophil Extravasation : The inhibition of calpain-I by 3-(4-chlorophenyl)-2-mercaptoacrylic acid slows down the process of cell spreading in live neutrophils. This finding is significant for developing therapies for diseases where excessive activity of neutrophils is a concern (Adams et al., 2014).
Potential in Drug Development : The synthesis of formazans from compounds including 3-(4-chlorophenyl)-2-mercaptoacrylic acid and their evaluation as antimicrobial agents highlight the potential of these derivatives in drug development, especially against pathogenic bacteria and fungi (Sah, Bidawat, Seth, & Gharu, 2014).
Industrial and Material Science Applications
- Corrosion Inhibition : A study on the inhibition of mild steel corrosion in hydrochloric acid medium by photo-cross-linkable polymers, including derivatives of 3-(4-chlorophenyl)-2-mercaptoacrylic acid, showed highly efficient corrosion inhibition. This suggests potential industrial applications in protecting metals from corrosion (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-sulfanylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZXSVKKNPHGGV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)O)/S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5765-76-4 | |
| Record name | NSC108806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5613799.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5613802.png)
![N-[1-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5613810.png)

![9-allyl-4-(1-ethylpiperidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5613836.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5613840.png)

![1-(4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5613854.png)
![1-[(1-methylpiperidin-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5613867.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5613869.png)
![(1S*,5R*)-3-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5613879.png)


![N-phenyl-5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5613894.png)